![molecular formula C19H19F3N2O4 B15061258 [(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B15061258.png)
[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, an indene moiety, and a trifluoroacetate group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indene Moiety: This can be achieved through a series of cyclization reactions.
Introduction of the Prop-2-ynoxy Group: This step involves the use of propargyl alcohol and appropriate catalysts.
Formation of the Pyrrolidine Ring: This is usually done through a cyclization reaction involving an amine and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of [(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2S)-2-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate
- [(2S)-2-[[(1S,2R)-2-methoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate
Uniqueness
[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate is unique due to the presence of the prop-2-ynoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H19F3N2O4 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C19H19F3N2O4/c1-2-10-27-15-11-12-6-3-4-7-13(12)16(15)23-17(25)14-8-5-9-24(14)28-18(26)19(20,21)22/h1,3-4,6-7,14-16H,5,8-11H2,(H,23,25)/t14-,15+,16-/m0/s1 |
InChI-Schlüssel |
SJAFTXNLWLMXQH-XHSDSOJGSA-N |
Isomerische SMILES |
C#CCO[C@@H]1CC2=CC=CC=C2[C@@H]1NC(=O)[C@@H]3CCCN3OC(=O)C(F)(F)F |
Kanonische SMILES |
C#CCOC1CC2=CC=CC=C2C1NC(=O)C3CCCN3OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



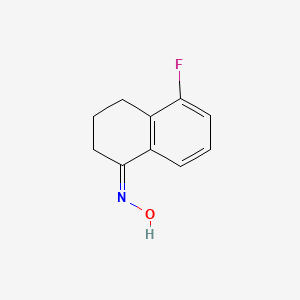


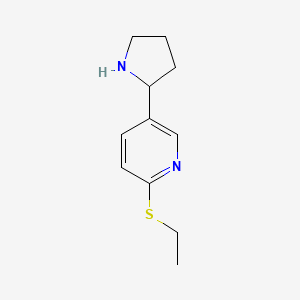
![2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B15061221.png)


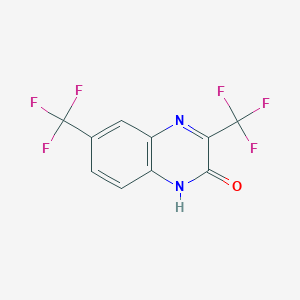
![6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061249.png)
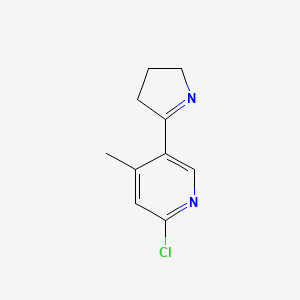
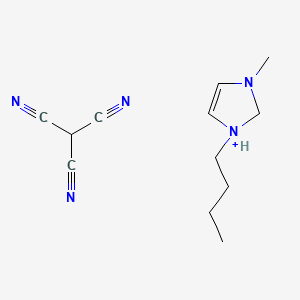
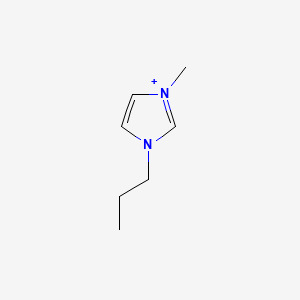
![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15061276.png)
